molecular formula C10H14BrN B3038156 4-Bromo-2-isopropyl-6-methylaniline CAS No. 773887-07-3

4-Bromo-2-isopropyl-6-methylaniline

Cat. No.: B3038156
CAS No.: 773887-07-3
M. Wt: 228.13 g/mol
InChI Key: XKTRKTMBDOICQL-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-6-methylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, featuring a bromine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropyl-6-methylaniline can be achieved through a multi-step process. One common method involves the bromination of 2-isopropyl-6-methylaniline. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at low temperatures (0°C) using N-bromosuccinimide (NBS) as the brominating agent. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The product is extracted using dichloromethane (DCM) and purified through column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropyl-6-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substituted Anilines: Formed through substitution reactions.

    Nitroso and Nitro Compounds: Formed through oxidation reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromo-2-isopropyl-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl-6-methylaniline depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-isopropyl-6-methylaniline is unique due to the presence of both an isopropyl group and a methyl group on the benzene ring, which can influence its reactivity and applications in different ways compared to its analogs.

Properties

IUPAC Name

4-bromo-2-methyl-6-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTRKTMBDOICQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Isopropyl-6-methyl-phenylamine (5 g, 33.5 mmol) was dissolved in acetic acid (20 mL). To this solution was added a solution of bromine (1.8 mL, 35.14 mmol) in acetic acid (5 mL) dropwise over 10 min. After stirring for 1 h at room temperature, the reaction mixture was diluted with methylene chloride, washed with water (2×), saturated sodium thiosulfate (2×), saturated sodium bicarbonate (2×), and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. Purification by flash chromatography on silica gel afforded 7.6 g (quantitative) of the desired product. LC/MS: tR=1.37 min, 230.07 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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